1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structural properties and diverse applications. This compound features a triazine ring substituted with a chloro-trifluoromethylphenyl group and two dimethyl groups. Its molecular structure contributes to its stability and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the triazine ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or disrupt cellular signaling pathways, resulting in its antimicrobial or anticancer properties.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)benzylamine
Comparison: Compared to these similar compounds, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the triazine ring and the specific substitution pattern
Properties
CAS No. |
18914-82-4 |
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Molecular Formula |
C12H14Cl2F3N5 |
Molecular Weight |
356.17 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H13ClF3N5.ClH/c1-11(2)20-9(17)19-10(18)21(11)6-3-4-8(13)7(5-6)12(14,15)16;/h3-5H,1-2H3,(H4,17,18,19,20);1H |
InChI Key |
LRPKSLJNHMZZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)N)C.Cl |
Origin of Product |
United States |
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